molecular formula C110H168N34O46S7 B7800881 Bleomycin sulfate from Streptomyces verticillus, BioXtra, crystalline

Bleomycin sulfate from Streptomyces verticillus, BioXtra, crystalline

货号: B7800881
分子量: 2927.2 g/mol
InChI 键: OOXTWFJZZAJGKA-CNLAFNBISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bleomycin sulfate from Streptomyces verticillus, BioXtra, crystalline is a useful research compound. Its molecular formula is C110H168N34O46S7 and its molecular weight is 2927.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Bleomycin sulfate, derived from the bacterium Streptomyces verticillus, is a glycopeptide antibiotic widely recognized for its antitumor properties. This article explores its biological activity, focusing on its mechanisms of action, clinical applications, and potential toxicities.

Bleomycin exerts its cytotoxic effects primarily through the following mechanisms:

  • DNA Damage : Bleomycin binds to DNA and induces strand breaks. This occurs through the generation of free radicals, which leads to oxidative damage to cellular components, particularly nucleic acids. The drug's ability to cleave DNA is crucial for its antitumor efficacy .
  • Cell Cycle Arrest : The drug is known to cause cell cycle arrest at the G2 phase, preventing cellular proliferation. This is significant in cancer treatment as it halts the growth of rapidly dividing tumor cells .
  • Antimicrobial Activity : Beyond its antitumor effects, bleomycin also exhibits antimicrobial properties against various pathogens. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

2. Clinical Applications

Bleomycin is primarily used in the treatment of various malignancies:

  • Hodgkin's Lymphoma : It is a key component of the ABVD regimen (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) for treating Hodgkin's lymphoma.
  • Testicular Cancer : Bleomycin is effective in combination chemotherapy for testicular cancer, often leading to high cure rates.
  • Skin Conditions : The drug has been utilized in dermatology for conditions such as warts and skin cancers due to its localized effects when injected .

3. Toxicity and Side Effects

Despite its therapeutic benefits, bleomycin is associated with significant toxicities:

  • Pulmonary Toxicity : A major concern with bleomycin therapy is the risk of pulmonary toxicity, which can manifest as pneumonitis or pulmonary fibrosis. This condition can occur even at low doses and may be exacerbated by factors such as prior lung disease or concurrent iron administration .
  • Dermatological Reactions : Patients may experience skin reactions ranging from erythema to ulceration at injection sites.
  • Fever and Chills : These systemic reactions can occur during treatment and may require management with antipyretics .

Case Study 1: Pulmonary Toxicity

A 52-year-old male developed severe dyspnea after receiving a cumulative dose of 360 mg of bleomycin over eight weeks. Imaging revealed interstitial pneumonitis, confirmed by biopsy. The patient responded well to steroid therapy following the cessation of bleomycin .

Case Study 2: Efficacy in Skin Lesions

A study reported successful treatment of condyloma acuminatum with bleomycin injections spaced two weeks apart. After two sessions, significant lesion reduction was observed .

5. Research Findings

Recent studies highlight ongoing research into enhancing the production and efficacy of bleomycin:

  • Biosynthesis Enhancement : Research into the metabolic pathways of S. verticillus has identified key regulatory genes that could be manipulated to increase bleomycin yields in fermentation processes .
  • Structural Variants : Variations in the chemical structure of bleomycin derivatives have been investigated for improved therapeutic profiles and reduced toxicity .

6. Comparative Efficacy Table

ConditionTreatment RegimenOutcome
Hodgkin's LymphomaABVD (Adriamycin + Bleomycin + ...)High cure rate
Testicular CancerBEP (Bleomycin + Etoposide + Cisplatin)Effective remission rates
Condyloma AcuminatumBleomycin injectionsSignificant lesion reduction

科学研究应用

Oncological Applications

1.1 Antitumor Activity

Bleomycin is primarily known for its role in treating various cancers, particularly germinal cell tumors, Hodgkin lymphoma, and non-Hodgkin lymphoma. Its efficacy is attributed to its ability to induce DNA damage selectively in malignant cells while sparing normal tissues to some extent.

  • FDA-approved Indications :
    • Germinal cell tumors
    • Gestational trophoblastic disease
    • Hodgkin lymphoma
    • Non-Hodgkin lymphoma
  • Non-FDA-approved Indications :
    • Kaposi sarcoma
    • Osteosarcoma
    • Malignant melanoma
    • Advanced mycosis fungoides

Bleomycin is also utilized in chemical pleurodesis, where it is injected into the pleural space to prevent fluid accumulation in patients with malignant effusions .

Dermatological Applications

2.1 Treatment of Skin Conditions

Bleomycin has shown promise in treating various dermatological conditions through intralesional injection. Notable applications include:

  • Warts : A pilot study demonstrated an 84% cure rate for common warts after treatment with intralesional bleomycin, with minimal side effects reported .
  • Venous Malformations : Bleomycin has been effective in treating venous malformations, showing significant improvement after multiple treatment sessions .
  • Facial Vitiligo : Combined therapy using bleomycin and fractional laser treatments has yielded positive results in repigmentation .

Antifungal Activity

Recent studies have uncovered bleomycin's potential as an antifungal agent. It was identified as a candidate that inhibits phospholipid biosynthesis in fungi by disrupting mitochondrial function, leading to increased generation of reactive oxygen species (ROS) . This discovery opens avenues for exploring bleomycin's use against fungal infections.

Cellular Senescence

Research indicates that bleomycin induces cellular senescence in alveolar epithelial cells, characterized by increased β-galactosidase activity and irreversible growth arrest. This effect may contribute to pulmonary fibrosis, a significant adverse effect associated with bleomycin treatment .

Pulmonary Toxicity

Despite its therapeutic benefits, bleomycin is associated with pulmonary toxicity (BPT), which can lead to severe complications such as interstitial pneumonia and pulmonary fibrosis. Monitoring for these adverse effects is crucial during treatment .

Data Summary Table

Application AreaSpecific Use CasesEfficacy RateNotes
OncologyGerminal cell tumors, Hodgkin lymphomaHigh efficacyFDA-approved
DermatologyWarts, venous malformationsUp to 84%Intralesional injections
AntifungalInhibition of fungal phospholipid synthesisPromising preliminary resultsFurther studies needed
Pulmonary ToxicityMonitoring for BPTVariableRisk factors include cumulative dose

化学反应分析

Chemical Reactions of Bleomycin Sulfate from Streptomyces verticillus, BioXtra, Crystalline

Bleomycin sulfate is a glycopeptide antibiotic with potent antineoplastic activity, derived from Streptomyces verticillus. Its chemical reactions are centered on DNA interaction, metal ion chelation, and oxygen-dependent radical generation. Below is a detailed analysis of these processes, supported by experimental and theoretical data.

DNA Binding and Metal Ion Chelation

Bleomycin binds to DNA via its bithiazole moiety, forming a complex that facilitates subsequent metal ion coordination . The primary metal ion involved is Fe²⁺ , which binds to the drug to form a reactive intermediate. This coordination is critical for initiating downstream oxidative reactions.

Key steps :

  • Fe²⁺ Chelation : Bleomycin complexes with Fe²⁺, forming a low-spin Fe(II)-bleomycin complex .

  • Oxygen Activation : In the presence of molecular oxygen (O₂), the Fe(II)-bleomycin complex undergoes activation, generating a paramagnetic species (activated bleomycin, ABLM) .

Oxygen-Dependent Radical Generation

The activated Fe(II)-bleomycin complex reacts with O₂ to produce reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (- OH) . These radicals mediate DNA strand cleavage.

Mechanism :

  • Fe(II)-Bleomycin + O₂ → Fe(III)-Bleomycin + ROS
    The reaction involves a redox cycle where Fe²⁺ is oxidized to Fe³⁺, releasing ROS .

Kinetic Evidence :

  • Deuterium Isotope Effect : A k_H/k_D ≈ 3 indicates hydrogen atom abstraction is rate-determining .

  • ROS Acceleration : Weak X-H bond donors (e.g., ethanol) accelerate the reaction, confirming ROS involvement .

DNA Cleavage via Hydrogen Abstraction

ABLM directly abstracts a hydrogen atom from the C4′ position of deoxyribose in DNA, initiating strand scission. This step is supported by both experimental and computational studies .

Reaction Steps :

  • Hydrogen Atom Abstraction :
    ABLM+DNAFeIV=O+DNA radical\text{ABLM} + \text{DNA} \rightarrow \text{Fe}^{IV} = \text{O} + \text{DNA radical}

  • Strand Cleavage : The DNA radical undergoes β-elimination, leading to strand breaks .

Theoretical Insights :

  • Density Functional Theory (DFT) : Calculations confirm that ABLM is thermodynamically and kinetically competent for H-atom abstraction, favoring direct radical formation over O-O bond cleavage .

Self-Inactivation in Absence of DNA

When DNA is absent, Fe(II)-bleomycin undergoes self-inactivation, losing DNA cleavage activity. This process involves chemical modification of the bithiazole moiety, altering fluorescence properties .

Key Observations :

  • Fluorescence Changes : Aerobic Fe(II) addition reduces bithiazole fluorescence at 350 nm, indicating structural alteration .

  • EPR Spectra : The inactivated product retains Cu(II) binding capacity but shows altered EPR patterns compared to active bleomycin .

Comparison of Bleomycin Variants

Bleomycin sulfate consists of a mixture of bleomycin A2 (~70%) and B2 (~30%), differing in their terminal amine groups. Both variants exhibit similar DNA-cleavage mechanisms but differ in biological activity .

Property Bleomycin A2 Bleomycin B2
Terminal Amine Dimethylsulfonio propyl cationDifferent functional group
DNA Cleavage Single- and double-strand breaksSimilar, but with varying efficiency
Anticancer Use Primarily in clinical formulationsResearch focus on DNA repair pathways

常见问题

Basic Research Questions

Q. What are the recommended methods for assessing the purity and composition of bleomycin sulfate in experimental preparations?

Bleomycin sulfate is a mixture of glycopeptides, primarily bleomycin A2 and B2. To assess purity, use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). The purity threshold should be ≥90% (A₂ + B₂ combined) based on integrated peak areas . For compositional analysis, mass spectrometry (LC-MS/MS) can distinguish between A2 (molecular weight ~1,415 Da) and B2 (~1,429 Da), which differ by a terminal amine substitution .

Q. How should bleomycin sulfate be solubilized and stored to maintain stability in cell culture assays?

Dissolve bleomycin sulfate in sterile water at 20 mg/mL, filter-sterilize (0.22 μm), and aliquot to avoid repeated freeze-thaw cycles. Store at 2–8°C for short-term use or –20°C for long-term storage. Avoid exposure to reducing agents (e.g., DTT) or metal chelators (e.g., EDTA), as these may alter its redox-active metal-binding capacity .

Q. What controls are essential when designing DNA cleavage assays with bleomycin sulfate?

Include the following controls:

  • Fe(II) supplementation : Bleomycin requires Fe(II) to generate reactive oxygen species (ROS) for DNA strand scission. Use 10–50 μM Fe(II) (e.g., ferrous ammonium sulfate) in assays .
  • Metal-free controls : Pre-treat bleomycin with Chelex resin to remove trace metals and assess baseline activity .
  • Reducing agents : Avoid agents like β-mercaptoethanol, which can prematurely reduce Cu(II) in the bleomycin complex .

Advanced Research Questions

Q. How does the hybrid PKS-NRPS biosynthetic pathway in Streptomyces verticillus influence bleomycin’s structural variability, and how can this be addressed in structure-activity studies?

The bleomycin biosynthetic gene cluster (BGC) includes one polyketide synthase (PKS) and seven nonribosomal peptide synthetase (NRPS) modules, leading to structural variants like A2 and B2 . To study structure-activity relationships:

  • Use gene knockout strains (e.g., ΔblmB) to isolate specific analogs .
  • Employ heterologous expression in S. lividans to produce modified bleomycins .
  • Correlate structural variations (e.g., terminal amine groups) with DNA cleavage efficiency using plasmid relaxation assays .

Q. What experimental strategies can resolve contradictions in bleomycin’s reported DNA cleavage efficiency across different studies?

Discrepancies may arise from variability in:

  • Metal ion availability : Standardize Fe(II) concentrations and avoid competing metal chelators .
  • Sequence specificity : Use defined DNA substrates (e.g., 5'-GTAC-3' repeats) to quantify cleavage at preferred sites .
  • Redox conditions : Monitor dissolved oxygen levels, as hypoxia reduces ROS generation .
  • Quantitative metrics : Replace gel-based assays with real-time fluorometric methods (e.g., SYBR Gold staining) for precise kinetics .

Q. How can researchers elucidate the structural dynamics of bleomycin’s Cu(II) complex, given its resistance to crystallization?

Alternative approaches include:

  • Extended X-ray absorption fine structure (EXAFS) : To determine Cu(II) coordination geometry (e.g., square-planar vs. distorted octahedral) .
  • Circular dichroism (CD) spectroscopy : Compare spectra of Cu(II)-bound and metal-free bleomycin to identify conformational shifts .
  • Molecular dynamics simulations : Model interactions using the crystal structure of the related P-3A Cu(II)-complex as a template .

Q. What mechanisms underlie bleomycin resistance in producing strains of S. verticillus, and how can this inform resistance studies in eukaryotic cells?

S. verticillus expresses the BlmA resistance protein, which binds bleomycin and sequesters it via a N-terminal proline-rich domain. Key methodologies:

  • Site-directed mutagenesis : Mutate Pro9 in BlmA to disrupt binding and assess resistance loss .
  • Heterologous expression : Clone blmA into susceptible hosts (e.g., E. coli) to test protection efficacy .
  • Eukaryotic analogs : Study human bleomycin hydrolase (hBH) using knockdown models (siRNA) to mimic resistance .

Q. Methodological Considerations

Q. How should researchers optimize bleomycin dosing in in vivo tumor models to balance efficacy with pulmonary toxicity?

  • Dose titration : Start at 0.5–1.0 U/kg (1 U ≈ 1 mg) via intraperitoneal injection, monitoring lung histology for fibrosis markers (e.g., hydroxyproline content) .
  • Combination therapy : Co-administer with dexamethasone (1 mg/kg) to mitigate inflammatory responses .
  • Delivery systems : Use PEGylated liposomes to reduce off-target accumulation .

Q. What biochemical assays are most reliable for quantifying bleomycin-induced lipid peroxidation?

  • Thiobarbituric acid reactive substances (TBARS) assay : Measure malondialdehyde (MDA) adducts in cell lysates .
  • Fluorescent probes : Use C11-BODIPY to monitor membrane lipid oxidation in real time .
  • GC-MS : Quantify specific peroxidation products (e.g., 4-hydroxynonenal) with isotopic internal standards .

Q. Data Interpretation and Troubleshooting

Q. How can researchers distinguish bleomycin-specific DNA damage from background oxidative stress in complex biological systems?

  • Inhibition controls : Add bleomycin-specific inhibitors (e.g., metalloporphyrins) to block ROS generation .
  • Comet assay with enzyme treatment : Use formamidopyrimidine DNA glycosylase (Fpg) to confirm bleomycin-induced base lesions .
  • Transcriptomic profiling : Identify bleomycin-specific stress markers (e.g., GADD45A upregulation) via RNA-seq .

属性

IUPAC Name

3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2S,3S,4R,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C55H83N17O21S3.H2O4S/c2*1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-66-26)91-54-43(39(80)37(78)28(16-73)90-54)92-53-40(81)42(93-55(60)88)38(79)29(17-74)89-53)51(87)67-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-68-27(18-94-32)52-65-15-30(95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h2*14-15,18-19,21-25,28-29,34-43,53-54,64,73-75,77-81H,7-13,16-17,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,66,67,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t2*21-,22+,23+,24-,25-,28-,29+,34+,35+,36-,37+,38+,39-,40-,41-,42+,43-,53-,54-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXTWFJZZAJGKA-CNLAFNBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H168N34O46S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2927.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。